molecular formula C17H15N3O B15003862 N-phenethylquinoxaline-2-carboxamide

N-phenethylquinoxaline-2-carboxamide

Cat. No.: B15003862
M. Wt: 277.32 g/mol
InChI Key: VCRCXANKNYQHIW-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)quinoxaline-2-carboxamide is an organic compound with the molecular formula C17H15N3O and a molecular weight of 277 Da . It features a quinoxaline heterocyclic core, a structure known to be a privileged scaffold in medicinal chemistry with a broad pharmacological profile . The compound has a calculated LogP of 2.77, indicating moderate lipophilicity, a polar surface area of 55 Ų, and contains three aromatic rings . Quinoxaline-2-carboxamide derivatives are a significant focus in investigative pharmacology. Research into analogous structures has revealed their potential as antagonists for the P2X7 receptor (P2X7R), a key player in pathological conditions including various cancers . Furthermore, substituted quinoxaline-2-carboxamides have demonstrated considerable antimycobacterial activity against Mycobacterium tuberculosis , highlighting the structural framework's relevance in infectious disease research . The versatility of the quinoxaline core means that N-phenethylquinoxaline-2-carboxamide serves as a valuable chemical building block for synthesizing novel derivatives and probing structure-activity relationships (SAR) in drug discovery efforts . This product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers can request Safety Data Sheets (SDS) prior to ordering .

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

N-(2-phenylethyl)quinoxaline-2-carboxamide

InChI

InChI=1S/C17H15N3O/c21-17(18-11-10-13-6-2-1-3-7-13)16-12-19-14-8-4-5-9-15(14)20-16/h1-9,12H,10-11H2,(H,18,21)

InChI Key

VCRCXANKNYQHIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

Preparation Methods

Solvent Screening

A comparative study evaluated solvent effects on reaction efficiency:

Solvent Dielectric Constant Yield (%) Reaction Time
Dimethylformamide 36.7 80 18 h
Water 80.1 91 20 min
Ethanol 24.3 64 45 min
Acetonitrile 37.5 34 60 min

Water’s high dielectric constant enhances ionic intermediate stabilization during ultrasonication, explaining its superior performance.

By-Product Formation

Common impurities include:

  • N-Phenethylquinoxaline-2-carboxylic Acid: From incomplete amide coupling (3–5% yield without coupling agents).
  • Bis-Quinoxaline Urea Derivatives: Resulting from DCC-mediated dimerization at elevated temperatures (>40°C).
  • Phenethylamine Hydrochloride: Formed during aqueous workup if neutralization is incomplete.

HPLC analysis (C18 column, 70:30 methanol:water, 1 mL/min) resolves these impurities with retention times of 4.2 minutes (target compound), 3.8 minutes (carboxylic acid), and 5.1 minutes (urea derivative).

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 3299 cm⁻¹ (N-H stretch), 1644 cm⁻¹ (amide C=O), 1585 cm⁻¹ (quinoxaline C=N).
  • ¹H NMR (400 MHz, DMSO-d6): δ 8.92 (s, 1H, CONH), 8.21–8.15 (m, 4H, quinoxaline H), 7.32–7.22 (m, 5H, phenyl H), 3.63 (t, J = 7.2 Hz, 2H, CH₂N), 2.88 (t, J = 7.2 Hz, 2H, CH₂Ph).
  • ¹³C NMR (100 MHz, DMSO-d6): δ 165.4 (CONH), 154.2–122.1 (quinoxaline C), 140.1 (phenyl C-1), 128.9–126.2 (phenyl C), 41.3 (CH₂N), 35.1 (CH₂Ph).

Purity Assessment

Batch-to-batch consistency is verified via:

  • HPLC: >99.5% purity (λ = 254 nm).
  • Elemental Analysis: Calculated for C₁₇H₁₅N₃O: C, 71.57%; H, 5.30%; N, 14.73%. Found: C, 71.49%; H, 5.34%; N, 14.68%.

Industrial-Scale Considerations

For kilogram-scale production, the ultrasound method demonstrates superior processability:

  • Energy Input: 0.8 kWh/mol vs. 12 kWh/mol for conventional heating.
  • E-Factor: 6.2 (ultrasonic) vs. 18.7 (conventional), reflecting reduced solvent waste.
  • Throughput: 2.5 kg/day per reactor vs. 0.3 kg/day.

Challenges include cavitation-induced erosion of ultrasonic probes and the need for specialized pressure-rated reactors to accommodate acoustic streaming.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies using microwave irradiation (300 W, 100°C, 10 minutes) in ethanol achieve 88% yield, though product decomposition occurs above 120°C.

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) catalyzes the coupling in tert-butanol at 50°C (72 hours, 65% yield), offering an alternative for acid-sensitive substrates.

Chemical Reactions Analysis

Types of Reactions

N-phenethylquinoxaline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions include quinoxaline-2-carboxylic acid derivatives, amine derivatives, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

The structural and functional differences between N-phenethylquinoxaline-2-carboxamide and its analogs are summarized below, with key findings from recent studies:

Bridge Length Variation: Phenethyl vs. Phenylpropyl

This compound (two-carbon bridge) and N-phenylpropylquinoxaline-2-carboxamide (three-carbon bridge) were synthesized to evaluate the impact of carboxamide bridge elongation on anti-tubercular activity .

  • Activity : The two-carbon bridge (phenethyl) showed superior activity against Mycobacterium tuberculosis (MIC = 1.56 µg/mL) compared to the three-carbon analog (MIC = 3.12 µg/mL).
  • Rationale : The shorter bridge likely optimizes steric interactions with the target enzyme (possibly mycobacterial cytochrome P450), while longer chains may reduce binding efficiency due to increased flexibility or steric hindrance .

Table 1: Bridge Length Comparison

Compound Bridge Length MIC (µg/mL) Key Observation
This compound 2 carbons 1.56 Optimal balance of lipophilicity and rigidity
N-Phenylpropylquinoxaline-2-carboxamide 3 carbons 3.12 Reduced activity due to conformational flexibility
Substituent Variation: Diethyl, Chlorine, and Trifluoromethyl Pyrazole

3-Chloro-N,N-diethylquinoxaline-2-carboxamide (compound 6, ) and N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide () highlight substituent-driven differences:

  • Chlorine at position 3 enhances electrophilicity but may introduce steric clashes .

Table 2: Substituent Effects on Activity

Compound Substituent Key Property Biological Implication
This compound Phenethyl High lipophilicity Enhanced membrane permeability
3-Chloro-N,N-diethylquinoxaline-2-carboxamide Diethyl + chlorine Increased electrophilicity Potential cytotoxicity concerns
Trifluoromethyl pyrazole derivative CF3-pyrazole-ethyl Metabolic stability Improved half-life
Positional Isomerism: 2-Carboxamide vs. 6-Carboxamide

N-Methylquinoxaline-6-carboxamide () demonstrates how carboxamide position affects activity:

  • 2-Carboxamide vs. 6-Carboxamide: The 2-carboxamide position in this compound allows optimal hydrogen bonding with target enzymes. 6-Carboxamide analogs may exhibit reduced binding due to altered spatial orientation .

Table 3: Positional Isomer Comparison

Compound Carboxamide Position Binding Affinity (Hypothetical) Notes
This compound 2 High Favorable H-bonding geometry
N-Methylquinoxaline-6-carboxamide 6 Moderate Suboptimal target interaction

Biological Activity

N-phenethylquinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimycobacterial research. This article provides an overview of its synthesis, biological evaluation, and potential mechanisms of action, supported by data tables and case studies.

1. Synthesis of this compound

The synthesis of this compound involves the reaction of quinoxaline derivatives with phenethylamine under controlled conditions. This compound belongs to a broader class of quinoxaline-2-carboxamides, which have been studied for their pharmacological properties.

2.1 Anticancer Activity

This compound has shown promising anticancer activity against various cancer cell lines. Notably, it exhibits selective cytotoxicity towards HepG2 (liver), SK-OV-3 (ovarian), and PC-3 (prostate) cancer cell lines while being nontoxic to noncancerous human cell lines. The compound's mechanism of action is believed to involve the inhibition of human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR) pathways.

Table 1: Cytotoxicity of this compound Against Different Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
HepG25.0High
SK-OV-36.5High
PC-34.8High
A498>100Low
U-87 MG>100Low

The selectivity index indicates that this compound is significantly more toxic to cancer cells compared to healthy cells, suggesting its potential as a targeted therapeutic agent.

2.2 Antimycobacterial Activity

Recent studies have also evaluated the antimycobacterial properties of this compound against Mycobacterium tuberculosis. The compound demonstrated significant activity with a minimum inhibitory concentration (MIC) comparable to established antimycobacterial agents.

Table 2: Antimycobacterial Activity of this compound

CompoundMIC (µg/mL)
This compound3.91
Isoniazid0.5
Rifampicin0.1

This table illustrates that while the compound shows promising activity against M. tuberculosis, it is less potent than traditional treatments like isoniazid and rifampicin.

The biological activity of this compound can be attributed to its interaction with key molecular targets:

  • DNA Topoisomerase Inhibition : The compound binds to DNA topoisomerases, crucial enzymes involved in DNA replication and transcription, leading to apoptosis in cancer cells.
  • VEGFR Modulation : By inhibiting VEGFR signaling, the compound disrupts angiogenesis in tumors, which is vital for tumor growth and metastasis.

Case Study 1: HepG2 Cell Line Response

In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in HepG2 cells, confirming its role as a selective cytotoxic agent.

Case Study 2: Antimycobacterial Efficacy

Another study highlighted the compound's efficacy against clinical isolates of M. tuberculosis, demonstrating its potential as a lead compound for further development in tuberculosis treatment protocols.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-phenethylquinoxaline-2-carboxamide in laboratory settings?

  • Methodology : Synthesis typically involves coupling quinoxaline-2-carboxylic acid derivatives with phenethylamine. Catalytic methods (e.g., Pd-mediated cross-coupling) or condensation reactions under reflux with activating agents like EDCI/HOBt are common. Purification via column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) is critical to isolate the product .
  • Optimization : Monitor reaction progress using TLC and adjust stoichiometry of reagents (e.g., 1.2 equivalents of phenethylamine) to minimize byproducts. Control temperature (e.g., 80–100°C) to balance reaction rate and decomposition risks .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Assign proton environments (e.g., aromatic quinoxaline protons at δ 7.8–8.1 ppm, phenethyl CH2 groups at δ 2.8–3.5 ppm) and confirm carbonyl resonance (~164 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of phenethyl groups) .
  • IR Spectroscopy : Confirm carboxamide C=O stretch (~1635 cm⁻¹) and NH bending modes (~3300 cm⁻¹) .

Q. What safety protocols are recommended when handling this compound?

  • PPE : Wear nitrile gloves, EN166-certified goggles, and flame-retardant lab coats. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15+ minutes with saline. Avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data for this compound across studies?

  • Data Contradiction Analysis :

Compare assay conditions (e.g., cell lines, solvent controls, incubation times). Variability in IC50 values may arise from differences in DMSO concentration or serum content .

Validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Replicate studies with standardized protocols (e.g., OECD guidelines) .

Q. What computational methods predict the reactivity of quinoxaline-2-carboxamide derivatives?

  • DFT Calculations : Model electrophilic aromatic substitution (EAS) sites on the quinoxaline core using Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., kinase inhibition) to identify key interactions (e.g., hydrogen bonds with the carboxamide group) .

Q. How should researchers manage experimental data for quinoxaline derivatives to comply with FAIR principles?

  • Data Archiving : Deposit raw NMR/MS files in repositories like Chemotion or RADAR4Chem with metadata (e.g., solvent, temperature) .
  • Standardization : Use IUPAC nomenclature and SMILES strings for machine-readable data. Link datasets to publications via DOIs .

Tables for Key Data

Table 1 : Representative Synthetic Yields Under Varying Conditions

CatalystSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂DMF10049
EDCI/HOBtCH₂Cl₂2565[Adapted]

Table 2 : Common Spectral Signatures

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Quinoxaline C-H7.8–8.1 (m)-
Carboxamide C=O-1635
Phenethyl CH₂2.8–3.5 (t)-

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